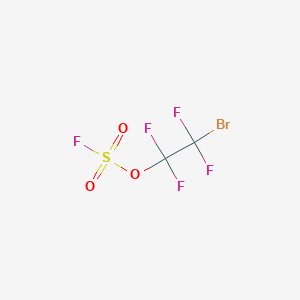

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

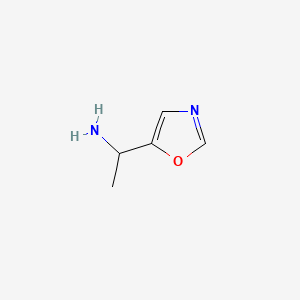

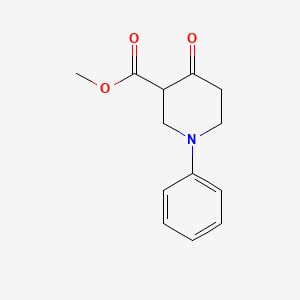

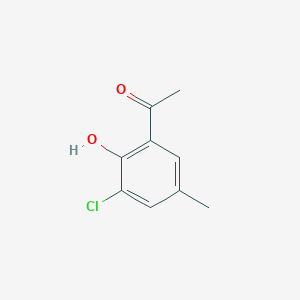

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester is a chemical compound with the molecular formula C2BrF5O3S . It has a molecular weight of 278.9806 .

Molecular Structure Analysis

The molecular structure of Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester contains a total of 11 bonds . These include 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfonate .Aplicaciones Científicas De Investigación

Electrochemical Applications

- Electrochemical Oxidation : Fluorosulfuric acid is effective in the electrochemical oxidation of perfluoroalkenes, which are challenging to oxidize by conventional routes. This process leads to the functionalization of perfluorinated organic compounds (Brunel, Calmettes, Germain, & Moreau, 1989).

Synthetic Applications

- Fluorinating Reagent : As a strong acid, fluorosulfuric acid is used in preparing compounds like boron trifluoride and silicon tetrafluoride, and as a catalyst in organic reactions including alkylation, acylation, polymerization, sulfonation, and isomerization (Evans & Mani, 2000).

- Aryl Tetraflates Synthesis : 1,1,2,2-Tetrafluoroethanesulfonic acid (TFESA) and its derivatives are used in the synthesis of aryl sulfonates and in palladium-catalyzed coupling reactions, offering an alternative to triflic acid (Rostovtsev et al., 2008).

Chemical Reactions

- Reaction with N-Nucleophiles : Polyfluoroalkyl fluorosulfates, derivatives of fluorosulfuric acid, react with hydrazines and ammonia to form corresponding polyfluorocarboxylic acids (Fokin et al., 1986).

Polymerization Studies

- Polymerization of Tetrahydrofuran : Superacid esters like ethyl fluorosulfate are used in the cationic ring-opening polymerization of tetrahydrofuran, providing insights into the polymerization mechanism (Kobayashi, Danda, & Saegusa, 1973).

Pharmaceutical Applications

- Stereoselective Construction of Sulfonyl Fluorides : The compound has been used for the stereoselective construction of enaminyl sulfonyl fluorides in pharmaceutical compounds, enhancing their antimicrobial activity (Leng et al., 2020).

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-fluorosulfonyloxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF5O3S/c3-1(4,5)2(6,7)11-12(8,9)10 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGCKGYXWVQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OS(=O)(=O)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474812 |

Source

|

| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester | |

CAS RN |

757-02-8 |

Source

|

| Record name | 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B3056893.png)

![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)

![1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene](/img/structure/B3056904.png)